molecular formula C16H16N2OS B5738118 5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one

5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B5738118
M. Wt: 284.4 g/mol
InChI Key: XBYHIURIMAMQCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one, also known as DPTP, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins involved in cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of protein kinase C, an enzyme involved in signal transduction pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of fungi and viruses. In addition, it has been studied for its potential neuroprotective effects, including the ability to protect neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of 5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one is its high yield and purity, which makes it a suitable compound for laboratory experiments. It is also relatively stable and can be stored for extended periods of time. However, one limitation is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one. One direction is the development of this compound analogs with improved pharmacological properties. Another direction is the study of this compound in combination with other compounds for enhanced therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of 5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 2-phenylethylamine with 5,6-dimethyl-2-thiouracil in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate, which is then oxidized to form the final product. The yield of the reaction is typically high, and the purity of the product can be achieved through recrystallization.

Scientific Research Applications

5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit anticancer, antifungal, and antiviral activities. In addition, it has been studied for its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Properties

IUPAC Name

5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-11-12(2)20-15-14(11)16(19)18(10-17-15)9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBYHIURIMAMQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.